molecular formula C21H19N5O4S B2573877 N-(4-methoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide CAS No. 1242984-32-2

N-(4-methoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide

Cat. No.: B2573877
CAS No.: 1242984-32-2
M. Wt: 437.47
InChI Key: SKQFZVBTAUELGJ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a triazolopyrazine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyrazine core, followed by the introduction of the methoxyphenyl groups and the acetamide moiety. Common reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.

    Medicine: The triazolopyrazine core is known for its potential therapeutic properties, suggesting that this compound could be explored for drug development.

    Industry: The compound’s unique structure may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazolopyrazine core can interact with active sites or binding pockets, potentially inhibiting or modulating the activity of the target. The methoxyphenyl groups may enhance binding affinity or selectivity, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)acetamide: A simpler analog with similar functional groups but lacking the triazolopyrazine core.

    7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazine: A compound with the same core structure but without the acetamide moiety.

Uniqueness

N-(4-methoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is unique due to its combination of the triazolopyrazine core with methoxyphenyl and acetamide groups. This unique structure may confer specific biological activities or chemical properties that are not present in simpler analogs or related compounds.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4S/c1-29-16-8-6-14(7-9-16)22-18(27)13-31-21-24-23-19-20(28)25(10-11-26(19)21)15-4-3-5-17(12-15)30-2/h3-12H,13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQFZVBTAUELGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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